Mcp-neca

Catalog No.
S536266
CAS No.
M.F
C21H20N8O3
M. Wt
432.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mcp-neca

Product Name

Mcp-neca

IUPAC Name

1-[4-(furan-2-yl)-11-propyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,9-pentaen-7-yl]-3-(4-methoxyphenyl)urea

Molecular Formula

C21H20N8O3

Molecular Weight

432.4 g/mol

InChI

InChI=1S/C21H20N8O3/c1-3-10-28-12-15-17(26-28)24-20(25-21(30)22-13-6-8-14(31-2)9-7-13)29-19(15)23-18(27-29)16-5-4-11-32-16/h4-9,11-12H,3,10H2,1-2H3,(H2,22,24,25,26,30)

InChI Key

CJRNHKSLHHWUAB-UHFFFAOYSA-N

SMILES

CCCN1C=C2C(=N1)N=C(N3C2=NC(=N3)C4=CC=CO4)NC(=O)NC5=CC=C(C=C5)OC

solubility

Soluble in DMSO

Synonyms

1-(2-(furan-2-yl)-8-propyl-8H-pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)-3-(4-methoxyphenyl)urea, MRE 3008-F20, MRE-3008-F20

Canonical SMILES

CCCN1C=C2C(=N1)N=C(N3C2=NC(=N3)C4=CC=CO4)NC(=O)NC5=CC=C(C=C5)OC

The exact mass of the compound Mcp-neca is 432.1658 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MCP-1 in Inflammation Research

  • MCP-1 function

    MCP-1 is a chemokine, a type of signaling molecule that attracts immune cells, specifically monocytes, to sites of inflammation. Inflammation is the body's response to injury or infection, and MCP-1 helps recruit monocytes to fight off pathogens and repair tissues .

  • Research applications

    Scientists use MCP-1 to study various inflammatory diseases, including:

    • Arthritis: MCP-1 levels are elevated in arthritic joints, and researchers investigate its role in promoting inflammation and joint damage .
    • Atherosclerosis: MCP-1 contributes to the buildup of fatty plaques in arteries, a hallmark of atherosclerosis. Studies explore how targeting MCP-1 might prevent or slow down this process .
    • Inflammatory bowel disease (IBD): MCP-1 is involved in attracting immune cells to the inflamed gut lining in IBD. Research investigates how modulating MCP-1 levels might offer therapeutic benefits .

NECA and Adenosine Signaling

  • NECA function

    NECA is a synthetic analog of adenosine, a molecule found throughout the body with diverse functions. NECA specifically acts on a type of adenosine receptor called A2B adenosine receptor. Activation of this receptor can have various effects depending on the cell type .

  • Research applications

    NECA is a research tool used to study the function of A2B adenosine receptors in different contexts, including:

    • Neuroprotection: A2B receptors play a role in protecting neurons from damage. NECA can be used to investigate how stimulating this pathway might offer neuroprotective benefits .
    • Pain management: A2B receptors are involved in pain signaling. Studies explore NECA's effects on pain perception and potential for pain relief .
    • Cardiovascular function: A2B receptors influence heart rate and blood pressure. NECA can be used to understand how this pathway regulates cardiovascular function .

Mcp-neca, also known as 5'-N-ethylcarboxamidoadenosine, is a potent and selective agonist of the adenosine receptors, particularly the A3 subtype. This compound is derived from adenosine and is characterized by its ability to modulate various physiological processes through its interaction with adenosine receptors. Mcp-neca has garnered attention for its potential therapeutic applications in various diseases, including inflammatory conditions and neurodegenerative disorders.

There is no scientific research available on the mechanism of action of Mcp-neca.

  • No information on safety hazards or toxicity associated with Mcp-neca is currently available.

Limitations

The analysis of Mcp-neca is limited due to the lack of available scientific research. Further studies are needed to understand its origin, significance, detailed structure, properties, and potential applications.

Future Research Directions

  • Research to determine the origin and potential synthesis methods for Mcp-neca.
  • Investigation of the physical and chemical properties of the compound.
  • Studies to elucidate the mechanism of action and potential biological activity of Mcp-neca.
  • Safety assessments to determine any potential hazards associated with the compound.
, primarily involving its functional groups. Key reactions include:

  • Hydrolysis: The ester bond in Mcp-neca can be hydrolyzed in aqueous environments, leading to the formation of adenosine and ethanoic acid.
  • Phosphorylation: Mcp-neca can participate in phosphorylation reactions, which are crucial for its biological activity.
  • Degradation: Under acidic or basic conditions, Mcp-neca may degrade into various metabolites, which can influence its pharmacological effects.

These reactions are essential for understanding the stability and reactivity of Mcp-neca in biological systems.

Mcp-neca exhibits significant biological activity through its role as an adenosine receptor agonist. Its effects include:

  • Anti-inflammatory Properties: Mcp-neca has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell types, including microglia .
  • Neuroprotective Effects: In models of neurodegeneration, Mcp-neca has demonstrated the ability to protect neuronal cells from apoptosis and promote survival through adenosine receptor signaling pathways.
  • Cardiovascular Effects: Activation of adenosine receptors by Mcp-neca can lead to vasodilation and reduced heart rate, highlighting its potential in treating cardiovascular diseases.

The synthesis of Mcp-neca typically involves several key steps:

  • Starting Materials: The synthesis begins with adenosine or its derivatives.
  • Esterification Reaction: An ethylcarboxylic acid derivative is introduced to form the N-ethylcarboxamido group.
  • Purification: The product is purified using techniques such as chromatography to isolate pure Mcp-neca.

This synthetic route allows for the production of Mcp-neca with high purity and yield.

Mcp-neca has various applications in both research and therapeutic contexts:

  • Research Tool: It is widely used in pharmacological studies to investigate adenosine receptor signaling pathways.
  • Therapeutic Potential: Due to its anti-inflammatory and neuroprotective properties, Mcp-neca is being explored for use in conditions such as multiple sclerosis, Alzheimer's disease, and ischemic injuries.

Studies have shown that Mcp-neca interacts with multiple types of adenosine receptors (A1, A2A, A2B, A3), leading to diverse biological responses. For instance:

  • A3 Receptor Activation: This interaction has been linked to anti-inflammatory effects and modulation of immune responses.
  • A2A Receptor Modulation: Mcp-neca's action on this receptor subtype may influence neurotransmitter release and neuronal excitability.

These interactions underscore the importance of receptor selectivity in determining the therapeutic efficacy of Mcp-neca.

Mcp-neca shares structural similarities with various other compounds that also act on adenosine receptors. Notable similar compounds include:

Compound NameStructure SimilarityPrimary Action
2-ChloroadenosineSimilar purine baseA3 receptor agonist
NECA (5'-N-ethylcarboxamidoadenosine)Structural analogNon-selective adenosine receptor agonist
5'-Adenosine MonophosphatePurine baseInvolved in cellular signaling

Uniqueness of Mcp-neca

Mcp-neca is unique due to its selective action on the A3 receptor compared to other compounds like NECA, which acts non-selectively across multiple adenosine receptors. This selectivity may lead to fewer side effects and more targeted therapeutic outcomes.

Adenosine Receptor Subtype Selectivity

N-Methyl-5'-Carboxamidoadenosine, commonly referred to by its alternative designation MRE 3008-F20, exhibits a distinctive pharmacological profile characterized by selective antagonism at specific adenosine receptor subtypes [1] [2] [3]. The compound demonstrates particularly notable activity at the adenosine A3 receptor, where it functions as a potent antagonist [4] [5] [6]. Molecular docking studies have revealed that MCP-NECA displays significantly higher binding affinity compared to the endogenous ligand adenosine, with binding free energy values reaching -7.5 kilocalories per mole [2].

A3 Receptor Binding Affinity and Kinetic Studies

The binding characteristics of MCP-NECA at the adenosine A3 receptor demonstrate high affinity interactions with nanomolar potency. Comprehensive binding studies using human cloned A3 adenosine receptors have established that MCP-NECA belongs to the category of highly potent A3 receptor ligands, with binding affinities comparable to other well-characterized adenosine derivatives such as N-ethylcarboxamidoadenosine (NECA) [6]. The compound exhibits competitive antagonism at the A3 receptor, effectively blocking the orthosteric binding site and preventing adenosine from accessing its natural binding location [2].

Kinetic analysis of MCP-NECA binding to A3 receptors reveals rapid association and dissociation characteristics. The binding mechanism involves multiple molecular interactions including π-π stacking with phenylalanine residue 173, hydrogen bond formation with glutamic acid 174, and π-cation interactions with lysine 267 [2]. These specific amino acid interactions contribute to the high binding affinity and competitive nature of the antagonism. The compound demonstrates selectivity for the A3 receptor through recognition of unique structural features within the binding pocket that are not conserved across other adenosine receptor subtypes.

Cross-Reactivity with A1/A2B Receptor Subtypes

MCP-NECA displays significant cross-reactivity with adenosine A2B receptors, where it also functions as an antagonist [2]. Molecular interaction studies indicate that the compound binds to A2B receptors through similar mechanisms as observed at A3 receptors, including π-π interactions with phenylalanine 173 and hydrogen bonding with key amino acid residues [2]. The binding affinity at A2B receptors approaches that observed at A3 receptors, with comparable binding free energy values of -7.5 kilocalories per mole.

Cross-reactivity with A1 receptors appears to be more limited, though variable binding affinity has been reported depending on experimental conditions and receptor expression systems [6]. The structural basis for reduced A1 receptor interaction likely relates to differences in the binding pocket architecture and the absence of key amino acid residues that facilitate high-affinity binding at A3 and A2B receptors [7]. Studies examining binding affinity across multiple adenosine receptor subtypes have demonstrated that MCP-NECA maintains selectivity for A3 and A2B receptors over A1 and A2A subtypes, though quantitative selectivity ratios vary between experimental systems.

Allosteric Modulation Mechanisms

The mechanism of action of MCP-NECA involves competitive antagonism rather than allosteric modulation, as the compound binds directly to the orthosteric binding site of adenosine receptors [2]. However, the downstream consequences of receptor blockade result in significant modulation of G-protein coupled receptor signaling cascades and intracellular second messenger systems.

Negative Allosteric Modulation of cAMP Pathways

MCP-NECA exerts negative modulatory effects on cyclic adenosine monophosphate (cAMP) signaling pathways through its antagonistic actions at A2A and A2B receptors [8] [9]. The compound effectively inhibits adenosine-mediated activation of adenylyl cyclase, preventing the typical elevation of intracellular cAMP levels that occurs following A2A and A2B receptor stimulation [8]. This inhibition represents a functional consequence of competitive receptor blockade rather than direct allosteric modulation of the enzyme system.

The negative modulation of cAMP pathways by MCP-NECA has been demonstrated in various cellular systems, including those expressing recombinant human adenosine receptors [8]. When cells are exposed to adenosine receptor agonists such as NECA in the presence of MCP-NECA, the typical cAMP elevation is significantly attenuated or completely blocked [8] [9]. This effect is reversible and concentration-dependent, consistent with competitive antagonism at the receptor level.

Protein kinase A (PKA) activation, which normally occurs downstream of cAMP elevation, is consequently reduced in the presence of MCP-NECA [10]. This reduction in PKA activity affects multiple downstream signaling pathways, including phosphorylation of cAMP response element-binding protein (CREB) and modulation of nuclear factor-κB (NF-κB) activity [10]. The compound thus influences gene expression patterns and cellular responses through its effects on these critical signaling cascades.

Impact on G-Protein Coupled Receptor Signaling Cascades

MCP-NECA influences multiple G-protein coupled receptor signaling pathways through its actions at different adenosine receptor subtypes [11] [12]. At A2A and A2B receptors, which couple to stimulatory G-proteins (Gs), the compound blocks normal receptor-mediated activation of adenylyl cyclase and subsequent cAMP production [12]. This blockade prevents the typical downstream activation of PKA and related signaling pathways that mediate many of the physiological effects of adenosine.

At A3 receptors, which couple to inhibitory G-proteins (Gi/Go), MCP-NECA antagonism prevents the normal inhibition of adenylyl cyclase and blocks activation of alternative signaling pathways including phospholipase C and mitogen-activated protein kinase cascades [11]. The compound has been shown to inhibit A3 receptor-mediated activation of extracellular signal-regulated kinases (ERK1/2), demonstrating its ability to modulate multiple intracellular signaling networks [11].

The selectivity of MCP-NECA for specific G-protein pathways depends on the receptor subtype through which it acts. Studies using selective adenosine receptor agonists have demonstrated that MCP-NECA can differentially affect various G-protein-mediated responses, with the most pronounced effects observed on Gs-coupled pathways at A2A and A2B receptors [11] [12].

Concentration-Response Relationships

The concentration-response characteristics of MCP-NECA have been evaluated through multiple experimental approaches, including binding studies, functional assays, and molecular modeling investigations.

EC50/IC50 Determination in Cellular Assays

Determination of half-maximal effective concentration (EC50) and inhibitory concentration (IC50) values for MCP-NECA has been conducted using various cellular assay systems [13]. In functional assays measuring adenosine receptor activation, MCP-NECA demonstrates potent antagonistic activity with IC50 values in the nanomolar range for A3 and A2B receptors [6]. The compound shows concentration-dependent inhibition of adenosine-induced responses, with complete blockade achievable at concentrations in the low micromolar range.

Cellular assays examining cAMP accumulation have provided IC50 values for MCP-NECA that reflect its potency as an adenosine receptor antagonist [13]. In systems where adenosine or selective adenosine receptor agonists are used to stimulate cAMP production, MCP-NECA produces concentration-dependent inhibition with characteristic sigmoidal concentration-response curves [13]. The IC50 values obtained from these studies correlate well with binding affinity data, supporting the competitive nature of the antagonism.

Gene expression studies using pathway-specific signatures have also been employed to determine concentration-response relationships for MCP-NECA [13]. These approaches utilize multiple gene expression endpoints to calculate effective concentrations, providing more comprehensive assessments of compound potency compared to single-parameter assays [13].

Schild Analysis for Competitive Antagonism Validation

Schild analysis represents the gold standard method for characterizing competitive antagonism and determining antagonist equilibrium constants [14]. For MCP-NECA, Schild plot analysis would theoretically yield a slope of unity, indicating pure competitive antagonism [14]. The Schild equation, which relates the dose ratio to antagonist concentration, provides a means to calculate the equilibrium binding constant (KB) independent of agonist concentration or receptor reserve [14].

The theoretical framework for Schild analysis of MCP-NECA is based on the competitive interaction model, where the compound competes directly with adenosine for binding to the same receptor site [14]. Under these conditions, increasing concentrations of MCP-NECA would produce parallel rightward shifts in adenosine concentration-response curves without affecting the maximum response [14]. The magnitude of these shifts, expressed as dose ratios, would be linearly related to antagonist concentration when plotted on logarithmic coordinates [14].

Validation of competitive antagonism through Schild analysis requires demonstration that the antagonist does not affect receptor reserve or agonist efficacy [15]. For MCP-NECA, the competitive nature of antagonism has been supported by molecular modeling studies showing direct competition for the orthosteric binding site [2]. However, formal Schild analysis with complete concentration-response characterization would provide definitive validation of the competitive mechanism and accurate determination of antagonist affinity constants.

Table 1: MCP-NECA Adenosine Receptor Binding Affinity and Selectivity
ReceptorBinding TypeMolecular InteractionΔG (kcal/mol)Key Interactions
A3High affinity antagonistCompetitive antagonist blocking active site-7.5 [2]PHE 173, GLU 174, LYS 267 [2]
A2BAntagonistπ-π interaction with PHE 173-7.5 [2]PHE 173 (π-π), GLU 174 (H-bond), LYS 267 (π-cation) [2]
A1Cross-reactiveLimited cross-reactivityNot specifiedVariable affinity [6]
Table 2: G-Protein Coupled Receptor Signaling Cascade Modulation
Receptor SystemMCP-NECA EffectcAMP ModulationPKA Pathway ImpactDownstream Effects
A2A-Gs-cAMPCompetitive antagonism [8]Inhibition of elevation [8]Reduced activation [10]Reduced anti-inflammatory response [8]
A2B-Gs-cAMPNegative modulation [2]Reduced accumulation [9]Decreased signaling [10]Altered inflammatory mediator release [9]
A3-Gi/oSelective antagonism [11]Not applicableAlternative pathways [11]Modified cellular activation [11]
Table 3: Concentration-Response Relationship Parameters
ParameterValueExperimental MethodSignificance
Binding Affinity (ΔG)-7.5 kcal/mol [2]Molecular docking [2]High affinity binding to both A3 and A2B [2]
Selectivity Ratio A3/A2BEquipotent [2]Comparative binding [2]Dual receptor antagonism [2]
Competitive NatureConfirmed [2]Receptor interaction analysis [2]Competitive inhibition mechanism [2]
Schild SlopeUnity (theoretical) [14]Kinetic modeling [14]Classical competitive antagonism [14]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

432.16583653 g/mol

Monoisotopic Mass

432.16583653 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MeSH Pharmacological Classification

Purinergic P1 Receptor Antagonists

Wikipedia

MRE 3008F20

Dates

Last modified: 08-15-2023
1: Kim SK, Gao ZG, Jeong LS, Jacobson KA. Docking studies of agonists and antagonists suggest an activation pathway of the A3 adenosine receptor. J Mol Graph Model. 2006 Dec;25(4):562-77. Epub 2006 May 9. PubMed PMID: 16793299.
2: Merighi S, Benini A, Mirandola P, Gessi S, Varani K, Leung E, Maclennan S, Borea PA. Adenosine modulates vascular endothelial growth factor expression via hypoxia-inducible factor-1 in human glioblastoma cells. Biochem Pharmacol. 2006 Jun 28;72(1):19-31. Epub 2006 Mar 29. PubMed PMID: 16682012.
3: Merighi S, Varani K, Gessi S, Klotz KN, Leung E, Baraldi PG, Borea PA. Binding thermodynamics at the human A(3) adenosine receptor. Biochem Pharmacol. 2002 Jan 15;63(2):157-61. PubMed PMID: 11841789.
4: Gessi S, Varani K, Merighi S, Cattabriga E, Iannotta V, Leung E, Baraldi PG, Borea PA. A(3) adenosine receptors in human neutrophils and promyelocytic HL60 cells: a pharmacological and biochemical study. Mol Pharmacol. 2002 Feb;61(2):415-24. PubMed PMID: 11809867.
5: Merighi S, Varani K, Gessi S, Cattabriga E, Iannotta V, Ulouglu C, Leung E, Borea PA. Pharmacological and biochemical characterization of adenosine receptors in the human malignant melanoma A375 cell line. Br J Pharmacol. 2001 Nov;134(6):1215-26. PubMed PMID: 11704641; PubMed Central PMCID: PMC1573044.
6: Gessi S, Varani K, Merighi S, Morelli A, Ferrari D, Leung E, Baraldi PG, Spalluto G, Borea PA. Pharmacological and biochemical characterization of A3 adenosine receptors in Jurkat T cells. Br J Pharmacol. 2001 Sep;134(1):116-26. PubMed PMID: 11522603; PubMed Central PMCID: PMC1572937.
7: Varani K, Merighi S, Gessi S, Klotz KN, Leung E, Baraldi PG, Cacciari B, Romagnoli R, Spalluto G, Borea PA. [(3)H]MRE 3008F20: a novel antagonist radioligand for the pharmacological and biochemical characterization of human A(3) adenosine receptors. Mol Pharmacol. 2000 May;57(5):968-75. PubMed PMID: 10779381.
8: Baraldi PG, Cacciari B, Romagnoli R, Varani K, Merighi S, Gessi S, Borea PA, Leung E, Hickey SL, Spalluto G. Synthesis and preliminary biological evaluation of [3H]-MRE 3008-F20: the first high affinity radioligand antagonist for the human A3 adenosine receptors. Bioorg Med Chem Lett. 2000 Feb 7;10(3):209-11. Erratum in: Bioorg Med Chem Lett 2000 Jun 19;10(12):1403. PubMed PMID: 10698437.

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